Nurr1 agonist 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nurr1 agonist 6 is a compound that targets the nuclear receptor-related 1 protein (Nurr1), a transcription factor with neuroprotective and anti-neuroinflammatory roles. Nurr1 is predominantly expressed in neurons and is involved in the development and survival of dopaminergic neurons. This makes this compound a promising candidate for therapeutic applications in neurodegenerative diseases such as Parkinson’s and Alzheimer’s diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nurr1 agonist 6 can be synthesized using a structure-guided design approach derived from the natural ligand dihydroxyindole. The synthesis involves screening a custom set of extended dihydroxyindole analogues in silico to select candidates for microscale synthesis and in vitro testing. The most active analogues are then structurally fused with known ligands to produce potent Nurr1 agonists .
Industrial Production Methods: The industrial production of this compound involves batch preparation and full characterization of the primary hits. The process includes the use of solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol (PEG300), and Tween 80, followed by the addition of deionized water to clarify the solution .
Chemical Reactions Analysis
Types of Reactions: Nurr1 agonist 6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its binding affinity and potency.
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include dihydroxyindole, amodiaquine, and various solvents such as DMSO and PEG300. The reactions are typically carried out under controlled conditions to ensure the desired chemical modifications .
Major Products Formed: The major products formed from these reactions are chemically diverse Nurr1 agonists with sub-micromolar binding affinity. These products are validated through in vitro profiling to confirm cellular target engagement and efficacy .
Scientific Research Applications
Nurr1 agonist 6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the structure-activity relationship of Nurr1 ligands. In biology and medicine, this compound is used to investigate the neuroprotective and anti-neuroinflammatory effects of Nurr1 activation. It has shown potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s diseases by promoting the survival of dopaminergic neurons and inhibiting neuroinflammation .
Mechanism of Action
Nurr1 agonist 6 exerts its effects by binding to the ligand-binding domain of Nurr1, leading to the activation of the transcription factor. This activation promotes the expression of Nurr1-target genes involved in the development and survival of dopaminergic neurons. The compound also facilitates the recruitment of coactivators such as steroid receptor coactivator-1 (SRC-1) and steroid receptor coactivator-3 (SRC-3), enhancing its transactivation function .
Comparison with Similar Compounds
Nurr1 agonist 6 is unique compared to other similar compounds due to its high binding affinity and potency. Similar compounds include amodiaquine, chloroquine, and dihydroxyindole analogues. These compounds also target Nurr1 but have limited potency compared to this compound. The structural fusion of dihydroxyindole analogues with known ligands has resulted in the development of more potent Nurr1 agonists, highlighting the uniqueness of this compound .
Similar Compounds
- Amodiaquine
- Chloroquine
- Dihydroxyindole analogues
This compound stands out due to its enhanced potency and efficacy in activating Nurr1, making it a valuable tool for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C19H19Cl2N3O |
---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
7-chloro-N-[5-chloro-2-[2-(dimethylamino)ethoxy]phenyl]quinolin-4-amine |
InChI |
InChI=1S/C19H19Cl2N3O/c1-24(2)9-10-25-19-6-4-14(21)12-18(19)23-16-7-8-22-17-11-13(20)3-5-15(16)17/h3-8,11-12H,9-10H2,1-2H3,(H,22,23) |
InChI Key |
SBRFKGNOALKLFA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=C(C=C(C=C1)Cl)NC2=C3C=CC(=CC3=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.